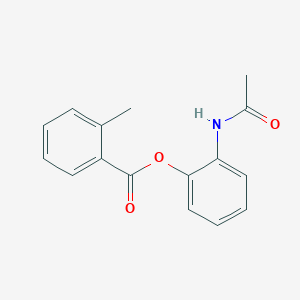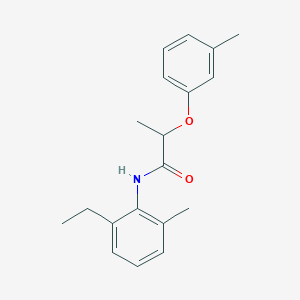![molecular formula C25H28N2O4S B250154 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B250154.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide, also known as BMS-986177, is a small molecule drug that has garnered significant attention in the field of scientific research. This compound is being studied for its potential in treating a range of diseases, including cancer and autoimmune disorders. In
作用機序
The mechanism of action for N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide involves the inhibition of a specific enzyme known as Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. By inhibiting BTK, this compound reduces the activation of B cells, leading to a decrease in inflammation and immune response. Additionally, BTK is also involved in the growth and survival of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and immune response in animal models of autoimmune disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer. These effects are mediated through the inhibition of BTK.
実験室実験の利点と制限
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. This compound has been shown to have high potency and selectivity for BTK, making it an ideal tool for studying the role of BTK in various biological processes. Additionally, the synthesis method for this compound has been optimized to ensure high yields and purity, making it easy to obtain large quantities of this compound for research purposes. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide. One potential avenue of research is to study the efficacy of this compound in clinical trials for the treatment of autoimmune disorders and cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its effects on other biological processes. Finally, there is a need for the development of more potent and selective BTK inhibitors, which could lead to the development of more effective treatments for a range of diseases.
合成法
The synthesis method for N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide involves several steps. Initially, 4-isopropylphenol is reacted with chloroacetic acid to produce 2-(4-isopropylphenoxy)acetic acid. This compound is then coupled with N-(4-aminophenyl)benzenesulfonamide to produce the desired product, this compound. The synthesis method for this compound has been optimized to ensure high yields and purity.
科学的研究の応用
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer.
特性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-19(2)21-9-13-23(14-10-21)31-18-25(28)26-22-11-15-24(16-12-22)32(29,30)27(3)17-20-7-5-4-6-8-20/h4-16,19H,17-18H2,1-3H3,(H,26,28) |
InChIキー |
FJKLHZQWUGBZHS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
